molecular formula C10H8BrFN2S B15271386 4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B15271386
M. Wt: 287.15 g/mol
InChI Key: IOADTGUNXPGRLC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-fluoroaniline with thiazole-5-carbaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the combination of the bromo and fluoro substituents with the thiazole ring. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds .

Properties

Molecular Formula

C10H8BrFN2S

Molecular Weight

287.15 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8BrFN2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2

InChI Key

IOADTGUNXPGRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=CS2)F)Br

Origin of Product

United States

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